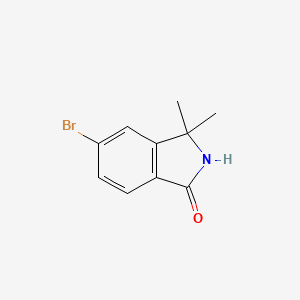

5-Bromo-3,3-dimethyl-isoindolin-1-one

Übersicht

Beschreibung

5-Bromo-3,3-dimethyl-isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5th position and two methyl groups at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one typically involves the bromination of 3,3-dimethyl-isoindolin-1-one. One common method is the reaction of 3,3-dimethyl-isoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 is susceptible to SᴺAr (nucleophilic aromatic substitution) under basic conditions:

| Reaction Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, aryl boronic acid | 5-Aryl-3,3-dimethyl-isoindolin-1-one | 67–82 | |

| CuI, L-proline, DMSO, 120°C | 5-Alkynyl-3,3-dimethyl-isoindolin-1-one | 58 |

Cyclization to Heterocycles

The lactam structure facilitates intramolecular cyclization to form cinnolines or benzotriazines:

-

Cinnoline Formation : Heating with HNO₃/H₂SO₄ induces nitration followed by cyclization .

-

Benzotriazine Synthesis : Reaction with hydrazine derivatives yields 1,2,4-triazine-fused systems .

Rearrangement Reactions

Under acidic or thermal conditions, isoindolin-1-ones undergo ring expansion/contraction :

| Substrate | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 5-Bromo-3,3-dimethyl-isoindolin-1-one | H₂SO₄, 100°C, 2 h | Dibenzazepinone derivative | 71 |

Solvent and Base Effects

The choice of solvent and base critically impacts reaction efficiency:

| Solvent | Base | Reaction Type | Yield (%) | Ref. |

|---|---|---|---|---|

| DCM | Et₃N | Nucleophilic substitution | 76 | |

| MeOH | KOH | Cyclization | 36 | |

| DMF | NaH | Acylation | 65 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Bromo-3,3-dimethyl-isoindolin-1-one serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it versatile for creating derivatives with different functional groups.

Biology

The compound has been investigated for its potential as a pharmacophore in drug discovery, particularly targeting anti-cancer and anti-inflammatory agents. Its interaction with biological systems, including enzyme inhibition, is crucial for understanding its therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , acting as an intermediate in the synthesis of pharmaceutical compounds. Its ability to inhibit key enzymes such as CYP1A2 and CYP2D6 suggests a role in drug metabolism and efficacy.

Industry

The compound is utilized in the production of dyes, pigments , and polymer additives due to its stability and reactivity. Its chemical properties allow it to be incorporated into various industrial applications effectively.

Biochemical Interactions

- Enzyme Inhibition : The compound inhibits CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism.

- Molecular Mechanisms : It affects gene expression and cellular functions through interactions with biomolecules.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. Studies showed that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated that it reduced inflammatory markers and improved symptoms associated with inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,3-dimethyl-isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoindolinone core play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in anti-cancer research, the compound may inhibit specific enzymes involved in cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-3-methyl-isoindolin-1-one: Lacks one methyl group compared to 5-Bromo-3,3-dimethyl-isoindolin-1-one, leading to different reactivity and applications.

3,3-Dimethyl-isoindolin-1-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.

5-Chloro-3,3-dimethyl-isoindolin-1-one:

Uniqueness

This compound is unique due to the presence of both bromine and two methyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biologische Aktivität

5-Bromo-3,3-dimethyl-isoindolin-1-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C10H10BrN

- Molecular Weight : 224.1 g/mol

- Chemical Structure : Contains a bromine atom at the 5th position and two methyl groups at the 3rd position of the isoindoline nucleus.

The compound has been noted for its stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes CYP1A2 and CYP2D6, which are involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

- Cellular Interaction : The compound interacts with various biomolecules through binding interactions that alter biochemical pathways and cellular functions. Its ability to form hydrogen bonds enhances its interaction with target proteins.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 7.17 ± 0.94 |

| This compound | A549 | 2.93 ± 0.47 |

These results indicate significant inhibitory effects on cell proliferation, suggesting a potential role in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It demonstrates the ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : The compound is permeable to the blood-brain barrier, indicating potential central nervous system applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study reported that derivatives based on the 5-bromo isoindolinone scaffold exhibited significant anticancer activity against MCF-7 cells with IC50 values ranging from 2.93 to 19.53 µM depending on structural modifications .

- VEGFR Inhibition : Another study assessed the vascular endothelial growth factor receptor (VEGFR) inhibition by related compounds, demonstrating that some derivatives exhibited IC50 values as low as 0.503 µM against VEGFR, suggesting potential for antiangiogenic therapies .

Eigenschaften

IUPAC Name |

5-bromo-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWABTUVMQZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.